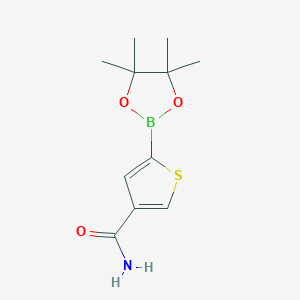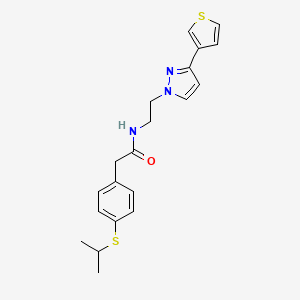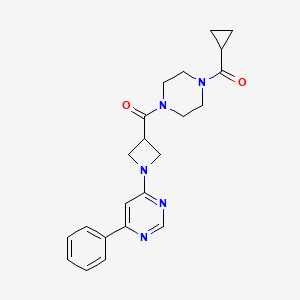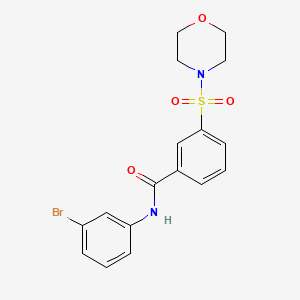![molecular formula C19H19ClN4OS B2781396 2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide CAS No. 1351790-85-6](/img/structure/B2781396.png)
2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C19H19ClN4OS and its molecular weight is 386.9. The purity is usually 95%.
BenchChem offers high-quality 2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Novel Synthetic Pathways
The chemical compound, 2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide, showcases a versatile precursor for synthesizing pyrazolothienopyrimidines and imidazopyrazolothienopyrimidines compounds. Innovative methods lead to the development of new compounds with potential biological activities, as demonstrated in the synthesis of a range of derivatives through nucleophilic substitution reactions and chloroacetylation processes. These pathways provide a foundation for the development of novel compounds with potential applications in various fields, including medicinal chemistry (Zaki et al., 2015).
Anticancer and Anti-inflammatory Potential
Research into the biological evaluation of novel pyrazolopyrimidines derivatives indicates significant anticancer and anti-5-lipoxygenase activities. The synthesis of these derivatives through condensation processes and their subsequent testing against cancer cell lines (HCT-116 and MCF-7) reveal promising results. These findings suggest the potential of such compounds in therapeutic applications, particularly in treating cancers and inflammatory diseases (Rahmouni et al., 2016).
Antioxidant Properties
The synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has shown significant antioxidant activity. Comparisons with well-known antioxidants, such as ascorbic acid, demonstrate the potential of these compounds as potent antioxidants. This research opens avenues for the development of new antioxidant agents that could play a crucial role in combating oxidative stress-related diseases (Tumosienė et al., 2019).
Antihypertensive and Molluscicidal Properties
Investigations into thiosemicarbazides, triazoles, and Schiff bases as antihypertensive α-blocking agents have unveiled compounds with good activity and low toxicity. This research highlights the chemical compound's role in synthesizing agents that may contribute to managing hypertension. Additionally, the synthesis of new thiazolo[5,4-d]pyrimidines with molluscicidal properties points towards environmental applications, particularly in controlling snail populations that are intermediate hosts for schistosomiasis (Abdel-Wahab et al., 2008; El-Bayouki & Basyouni, 1988).
Eigenschaften
IUPAC Name |
2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4OS/c1-13-17(18(25)21-11-5-8-14-6-3-2-4-7-14)26-19(23-13)24-16-10-9-15(20)12-22-16/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,21,25)(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHLXIGAMGDVFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=NC=C(C=C2)Cl)C(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2781313.png)


![N1-(3-chlorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2781318.png)
![Ethyl 2-(benzo[d]thiazole-6-carboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2781319.png)


![[2-Oxo-2-(propylcarbamoylamino)ethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2781325.png)


![ethyl 2-(3-(azepan-1-ylsulfonyl)-4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2781329.png)
![3-[(2S,4S)-4-Methoxy-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2781330.png)

